molecular formula C11H18ClNOS B14709014 2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride CAS No. 22876-67-1

2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride

Cat. No.: B14709014
CAS No.: 22876-67-1
M. Wt: 247.79 g/mol
InChI Key: IKSHDDSNKSRNAX-UHFFFAOYSA-N
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Description

2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a methylsulfanyl group and an ethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxybenzaldehyde, undergoes a reaction with a suitable thiol reagent, such as methylthiol, in the presence of a base like sodium hydroxide to form 4-ethoxyphenylmethylsulfanyl.

    Amination: The intermediate is then subjected to a reductive amination reaction with ethanamine in the presence of a reducing agent like sodium cyanoborohydride.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ethoxy group or to modify the amine functionality using reducing agents such as lithium aluminum hydride.

    Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-ethoxylated amines, modified amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfonyl)ethanamine hydrochloride
  • 4-Methoxyphenethylamine
  • 2-Phenylethylamine hydrochloride

Uniqueness

2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride stands out due to the presence of the ethoxy group, which can influence its lipophilicity and membrane permeability. This structural feature may enhance its biological activity and make it more effective in certain applications compared to similar compounds.

Properties

CAS No.

22876-67-1

Molecular Formula

C11H18ClNOS

Molecular Weight

247.79 g/mol

IUPAC Name

2-[(4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride

InChI

InChI=1S/C11H17NOS.ClH/c1-2-13-11-5-3-10(4-6-11)9-14-8-7-12;/h3-6H,2,7-9,12H2,1H3;1H

InChI Key

IKSHDDSNKSRNAX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CSCCN.Cl

Origin of Product

United States

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